molecular formula C15H14N2O3S B12530999 1H-benzimidazole;4-ethenylbenzenesulfonic acid CAS No. 652134-16-2

1H-benzimidazole;4-ethenylbenzenesulfonic acid

Cat. No.: B12530999
CAS No.: 652134-16-2
M. Wt: 302.4 g/mol
InChI Key: HHFKUSKJCHLVQZ-UHFFFAOYSA-N
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Description

1H-benzimidazole;4-ethenylbenzenesulfonic acid is a compound that combines the structural features of benzimidazole and ethenylbenzenesulfonic acid. Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a benzene ring fused to an imidazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions can yield benzimidazole . Another common method involves the reaction of o-phenylenediamine with aldehydes in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-benzimidazole;4-ethenylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can yield derivatives with additional hydrogen atoms .

Mechanism of Action

The mechanism of action of 1H-benzimidazole;4-ethenylbenzenesulfonic acid involves its interaction with biological molecules. Benzimidazole derivatives can bind to DNA and proteins, affecting their function. For example, some benzimidazole derivatives are known to inhibit the enzyme topoisomerase, which is involved in DNA replication . This inhibition can lead to the disruption of cell division and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-benzimidazole;4-ethenylbenzenesulfonic acid is unique due to the presence of both the benzimidazole and ethenylbenzenesulfonic acid moieties. This combination can enhance its biological activity and provide unique properties that are not present in the individual components .

Properties

CAS No.

652134-16-2

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

1H-benzimidazole;4-ethenylbenzenesulfonic acid

InChI

InChI=1S/C8H8O3S.C7H6N2/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-2-4-7-6(3-1)8-5-9-7/h2-6H,1H2,(H,9,10,11);1-5H,(H,8,9)

InChI Key

HHFKUSKJCHLVQZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)NC=N2

Origin of Product

United States

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